

# An In-depth Technical Guide to Butylsulfonyl Chloride for Advanced Research

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## Compound of Interest

Compound Name: *Butylsulfamyl chloride*

CAS No.: 10305-43-8

Cat. No.: B8782404

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This guide provides an in-depth analysis of butylsulfonyl chloride, a versatile reagent in modern organic synthesis. Recognizing the potential ambiguity in its common naming, this document will primarily focus on n-butylsulfonyl chloride, the most frequently utilized isomer, while also clarifying the distinctions between its related structures. This resource is intended for researchers, chemists, and professionals in drug development, offering critical data on safety, handling, and application, grounded in authoritative sources.

## Decoding "Butylsulfamyl chloride": Isomer Clarification

The term "**butylsulfamyl chloride**" can be ambiguous. In chemical nomenclature, "sulfonyl chloride" refers to an R-SO<sub>2</sub>Cl functional group, while "sulfamoyl chloride" refers to an R<sub>2</sub>N-SO<sub>2</sub>Cl group. The "butyl" prefix can also denote various isomers (n-butyl, sec-butyl, iso-butyl, tert-butyl). The most common compound referred to in laboratory and industrial settings is n-butylsulfonyl chloride. However, other isomers exist and are commercially available.

For clarity, the primary isomers and their corresponding Chemical Abstracts Service (CAS) numbers are presented below. This guide will focus on n-butylsulfonyl chloride (CAS: 2386-60-9).

Compound Name	Synonyms	CAS Number	Molecular Formula
n-Butylsulfonyl chloride	Butane-1-sulfonyl chloride	2386-60-9	C <sub>4</sub> H <sub>9</sub> ClO <sub>2</sub> S[1][2][3]
tert-Butylsulfamyl chloride	(1,1-Dimethylethyl)sulfamyl chloride	33581-95-2	C <sub>4</sub> H <sub>10</sub> ClNO <sub>2</sub> S[4]
tert-Butylsulfonyl chloride	2-Methylpropane-2-sulfonyl chloride	10490-22-9	C <sub>4</sub> H <sub>9</sub> ClO <sub>2</sub> S[5]

## n-Butylsulfonyl Chloride (CAS: 2386-60-9): A Profile

n-Butylsulfonyl chloride is a reactive organosulfur compound widely employed as a sulfonating agent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

### Chemical Structure

Caption: Chemical structure of n-Butylsulfonyl chloride.

### Physicochemical Properties

The physical properties of n-butylsulfonyl chloride dictate its handling and reaction conditions. It is a liquid at room temperature and is sensitive to moisture.[2][3]

Property	Value	Source
Molecular Weight	156.63 g/mol	[1][2]
Appearance	Clear, colorless to light yellow/orange liquid	[1][2][3]
Boiling Point	80-81 °C at 9 mmHg	[2][3]
Melting Point	-29 °C	[2][3]
Density	1.208 g/mL at 25 °C	[2][3]
Flash Point	79 °C (175 °F)	[2][3]
Water Solubility	Decomposes	[2][3]
Sensitivity	Moisture sensitive	[2][3]

## Safety Data Sheet (SDS) Synthesis for n-Butylsulfonyl Chloride

As a senior scientist, the paramount consideration before any experimental work is a thorough understanding of the reagent's hazards. The following is a synthesis of critical safety information from multiple authoritative sources.

### Hazard Identification and GHS Classification

n-Butylsulfonyl chloride is a hazardous substance requiring stringent safety protocols. It is classified as corrosive, flammable, and toxic.[6][7]

Hazard Class	GHS Category	Hazard Statement
Flammable Liquids	Category 2	H225: Highly flammable liquid and vapour.[6]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[7]
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled.[7]
Skin Corrosion	Category 1B	H314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage	Category 1	H314: Causes severe skin burns and eye damage.[6]
Aquatic Hazard (Acute)	Category 1	H400: Very toxic to aquatic life.
Aquatic Hazard (Chronic)	Category 2	H411: Toxic to aquatic life with long lasting effects.

Signal Word: Danger[8]

Hazard Pictograms: Flame, Corrosion, Skull and Crossbones, Environment

## Handling, Storage, and Personal Protective Equipment (PPE)

The reactivity of n-butylsulfonyl chloride necessitates careful handling in a controlled environment.

- Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood. [6] An emergency safety shower and eyewash station must be readily accessible.[6]
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
  - Eye/Face Protection: Use chemical safety goggles and a face shield.[6][9]

- Skin and Body Protection: A flame-retardant lab coat is required. For significant quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
- Handling Precautions:
  - Avoid contact with skin, eyes, and clothing.[6]
  - Do not inhale vapors or mists.
  - Keep away from heat, sparks, open flames, and other ignition sources.[6]
  - Ground and bond containers when transferring material to prevent static discharge.[6]
  - The substance is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[7]
- Storage Conditions:
  - Store in a cool, dry, and well-ventilated area.[6]
  - Keep the container tightly closed.[6]
  - Store away from incompatible materials such as water, bases, strong oxidizing agents, and alcohols.[7]
  - Store in a corrosive-resistant container.[6]

## Applications in Organic Synthesis: The Sulfonylation Reaction

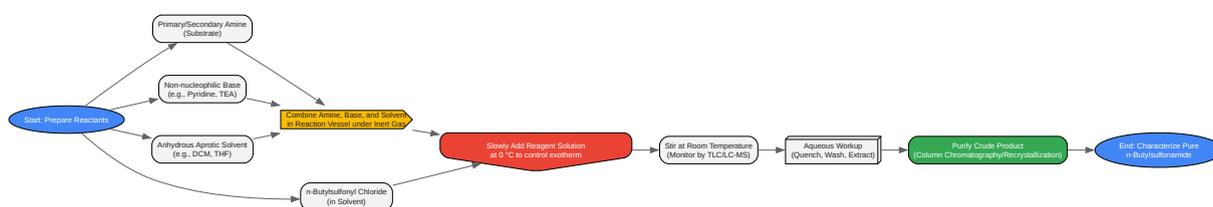
The primary utility of n-butylsulfonyl chloride is in the formation of sulfonamides and sulfonate esters. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents (e.g., antibacterial sulfa drugs, diuretics, and anticonvulsants).

The reaction proceeds via nucleophilic attack of an amine (for sulfonamides) or an alcohol (for sulfonate esters) on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant

loss of hydrogen chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.

## Generalized Sulfonamide Synthesis Workflow

The following diagram illustrates the logical flow of a typical sulfonamide synthesis using n-butylsulfonyl chloride.



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Caption: A typical workflow for sulfonamide synthesis.

## Experimental Protocol: Synthesis of N-benzylbutane-1-sulfonamide

This protocol provides a representative, self-validating procedure for the synthesis of a sulfonamide. The causality for each step is explained to ensure both safety and success.

Objective: To synthesize N-benzylbutane-1-sulfonamide from benzylamine and n-butylsulfonyl chloride.

Materials:

- Benzylamine (1.0 eq)
- n-Butylsulfonyl chloride (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Protocol:

- Reaction Setup:
  - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous DCM.
  - Causality: A dry, inert atmosphere is critical because n-butylsulfonyl chloride reacts with water, which would consume the reagent and reduce yield.[\[2\]](#)[\[3\]](#)
- Base Addition:
  - Add triethylamine (1.5 eq) to the reaction mixture. Cool the flask to 0 °C in an ice bath.
  - Causality: TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction. Adding it before the sulfonyl chloride ensures the amine remains deprotonated and nucleophilic. Cooling is necessary to manage the exothermic reaction upon addition of the sulfonyl chloride.
- Reagent Addition:

- Dissolve n-butylsulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
- Add the sulfonyl chloride solution dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
- Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (benzylamine). Slow, dropwise addition prevents a dangerous temperature spike and minimizes side reactions.
- Reaction Progression:
  - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
  - Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzylamine spot is no longer visible.
  - Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to validate the reaction endpoint.
- Aqueous Workup:
  - Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Causality: The HCl wash removes excess TEA. The NaHCO<sub>3</sub> wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Isolation:
  - Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent in vacuo using a rotary evaporator.
  - Causality: Complete removal of water is essential before solvent evaporation to prevent hydrolysis of any unreacted starting material or product.

- Purification:
  - Purify the resulting crude solid or oil by recrystallization or flash column chromatography to yield the pure N-benzylbutane-1-sulfonamide.
  - Causality: Purification is necessary to remove byproducts and unreacted starting materials, ensuring the final product meets the required specifications for characterization and further use.

## References

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